5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzodioxole ring, a phenylamino group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a benzodioxole ring, a phenylamino group, and a triazole ring. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H15N5O3/c23-17(18-9-11-6-7-13-14(8-11)25-10-24-13)15-16(21-22-20-15)19-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,23)(H2,19,20,21,22) |
InChI Key |
XYSSAZNGGPWXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
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